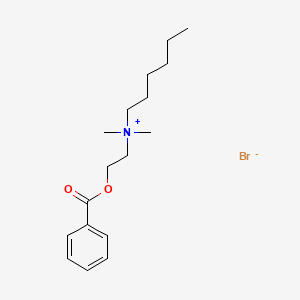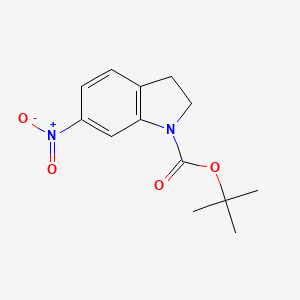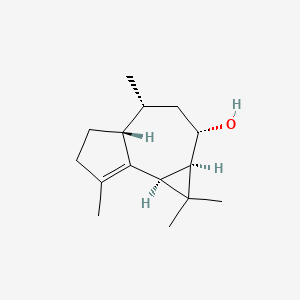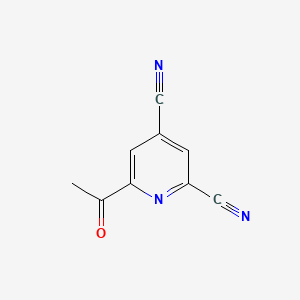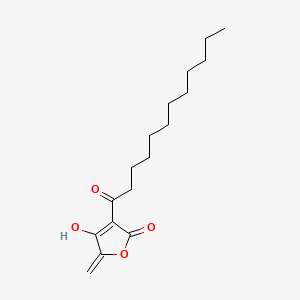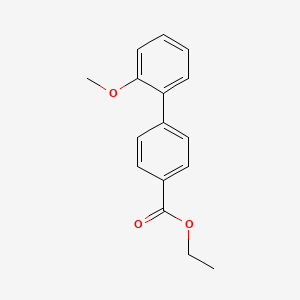
DL-threo-β-(3,4-Methylenedioxyphenyl)serine-13C2,15N Acetate Salt
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
DL-threo-β-(3,4-Methylenedioxyphenyl)serine-13C2,15N Acetate Salt is a chemical compound that has gained significant attention in the field of scientific research. This compound is synthesized using a specific method and has been studied extensively for its potential applications in various fields.
Wirkmechanismus
The mechanism of action of DL-threo-β-(3,4-Methylenedioxyphenyl)serine-13C2,15N Acetate Salt involves its interaction with the neurotransmitter receptors in the central nervous system. This compound acts as an agonist for the N-methyl-D-aspartate (NMDA) receptor, which plays a crucial role in the regulation of synaptic plasticity and memory formation.
Biochemische Und Physiologische Effekte
DL-threo-β-(3,4-Methylenedioxyphenyl)serine-13C2,15N Acetate Salt has been found to have various biochemical and physiological effects. It has been shown to enhance the release of various neurotransmitters, including glutamate, dopamine, and acetylcholine. This compound has also been found to improve cognitive function and memory formation.
Vorteile Und Einschränkungen Für Laborexperimente
DL-threo-β-(3,4-Methylenedioxyphenyl)serine-13C2,15N Acetate Salt has several advantages for lab experiments. It is a stable compound that can be easily synthesized and purified. This compound is also relatively inexpensive and readily available. However, its use in lab experiments is limited by its potential toxicity and the need for careful handling and storage.
Zukünftige Richtungen
There are several future directions for the study of DL-threo-β-(3,4-Methylenedioxyphenyl)serine-13C2,15N Acetate Salt. One potential direction is the development of new compounds that are more effective and less toxic. Another direction is the study of the potential use of this compound in the treatment of various neurological and psychiatric disorders. Additionally, further research is needed to fully understand the mechanism of action and biochemical and physiological effects of this compound.
Synthesemethoden
DL-threo-β-(3,4-Methylenedioxyphenyl)serine-13C2,15N Acetate Salt is synthesized using a specific method that involves the reaction of 3,4-methylenedioxyphenylacetic acid with thionyl chloride to form the corresponding acid chloride. This acid chloride is then reacted with DL-threo-β-hydroxyaspartic acid to form the desired compound. The final product is obtained as a white crystalline powder.
Wissenschaftliche Forschungsanwendungen
DL-threo-β-(3,4-Methylenedioxyphenyl)serine-13C2,15N Acetate Salt has been extensively studied for its potential applications in various fields of scientific research. It has been found to be useful in the study of neurotransmitters and their receptors, as well as in the study of the central nervous system. This compound has also been studied for its potential use in the treatment of various neurological and psychiatric disorders.
Eigenschaften
CAS-Nummer |
1329610-57-2 |
|---|---|
Produktname |
DL-threo-β-(3,4-Methylenedioxyphenyl)serine-13C2,15N Acetate Salt |
Molekularformel |
C12H15NO7 |
Molekulargewicht |
288.23 |
IUPAC-Name |
acetic acid;(2S,3S)-2-azanyl-3-(1,3-benzodioxol-5-yl)-3-hydroxypropanoic acid |
InChI |
InChI=1S/C10H11NO5.C2H4O2/c11-8(10(13)14)9(12)5-1-2-6-7(3-5)16-4-15-6;1-2(3)4/h1-3,8-9,12H,4,11H2,(H,13,14);1H3,(H,3,4)/t8-,9+;/m1./s1/i8+1,9+1,11+1; |
InChI-Schlüssel |
MLMBILXCWROGFT-YVOIDUNUSA-N |
SMILES |
CC(=O)O.C1OC2=C(O1)C=C(C=C2)C(C(C(=O)O)N)O |
Synonyme |
(R,S)-rel-α-Amino-β-hydroxy-1,3-benzodioxole-5-propanoic Acid-13C2,15N Acetate Salt; |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



